Pseudodistomin B

Description

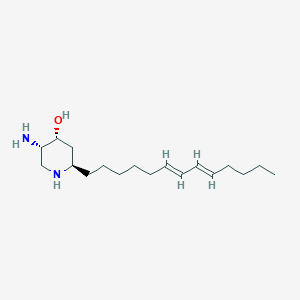

Structure

3D Structure

Properties

CAS No. |

106293-83-8 |

|---|---|

Molecular Formula |

C26H18N4O6S2 |

Molecular Weight |

294.5 g/mol |

IUPAC Name |

(2R,4R,5S)-5-amino-2-[(6E,8E)-trideca-6,8-dienyl]piperidin-4-ol |

InChI |

InChI=1S/C18H34N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-14-18(21)17(19)15-20-16/h5-8,16-18,20-21H,2-4,9-15,19H2,1H3/b6-5+,8-7+/t16-,17+,18-/m1/s1 |

InChI Key |

ACYWLYLTIGBFNS-IZXXOBHXSA-N |

SMILES |

CCCCC=CC=CCCCCCC1CC(C(CN1)N)O |

Isomeric SMILES |

CCCC/C=C/C=C/CCCCC[C@@H]1C[C@H]([C@H](CN1)N)O |

Canonical SMILES |

CCCCC=CC=CCCCCCC1CC(C(CN1)N)O |

Synonyms |

(2R)-5β-Amino-2α-[(3E,5E)-3,5-tridecadienyl]piperidin-4β-ol |

Origin of Product |

United States |

Discovery and Natural Occurrence of Pseudodistomin B

Identification from Marine Invertebrates

Pseudodistomin B was first identified and isolated from marine ascidians, commonly known as tunicates. These sessile marine filter feeders have proven to be a rich source of structurally diverse and biologically active compounds.

Isolation from Pseudodistoma kanoko (Okinawan Tunicate)

This compound was initially isolated from the Okinawan tunicate, Pseudodistoma kanoko researchgate.netclockss.orgmdpi.comresearchgate.netresearchgate.netebin.pubnaturalproducts.netdntb.gov.uaepdf.pubresearchgate.net. Research efforts in the late 20th century focused on characterizing the chemical constituents of this specific tunicate species, leading to the elucidation of several related piperidine (B6355638) alkaloids, including this compound mdpi.comresearchgate.netresearchgate.netdntb.gov.uaepdf.pub. Studies have detailed not only its isolation but also efforts towards its total synthesis and the revision of its chemical structure mdpi.comresearchgate.netdntb.gov.uacardiff.ac.uk.

Co-occurrence with Other Pseudodistomins (e.g., Pseudodistomin A, C)

This compound is not found in isolation but rather as part of a suite of related compounds within Pseudodistoma kanoko. It has been observed to co-occur with other pseudodistomins, notably Pseudodistomin A and Pseudodistomin C mdpi.comresearchgate.netebin.pubdntb.gov.uaepdf.pubcardiff.ac.uk. Research has indicated that Pseudodistomin C, for instance, shares a similar planar structure to Pseudodistomins A and B but possesses opposite absolute configurations at specific chiral centers (C-4 and C-5) researchgate.net. The co-isolation of these compounds highlights a potential shared biosynthetic pathway within the tunicate.

Ecological and Biogeographical Context of Source Organisms

The primary source organism for this compound, Pseudodistoma kanoko, is an ascidian species found in the waters around Okinawa, Japan researchgate.netclockss.orgmdpi.comresearchgate.netresearchgate.netdntb.gov.uaresearchgate.net. Ascidians, in general, are widely distributed in marine environments, inhabiting both shallow and deep waters researchgate.net. While specific ecological roles for Pseudodistoma kanoko or the ecological significance of this compound within its environment are not extensively detailed in the provided literature, the presence of such complex alkaloids in marine invertebrates often suggests roles in defense mechanisms, such as deterring predation or fouling. Studies on the tunic of Pseudodistoma kanoko indicate it has a neutral pH bioone.org. The genus Pseudodistoma itself is recognized within marine biodiversity databases, with P. kanoko listed as a species within this genus, which is part of the family Pseudodistomidae marinespecies.org.

Structural Elucidation and Absolute Stereochemical Assignment of Pseudodistomin B

Initial Structural Proposals and Subsequent Revisions

The initial isolation and characterization of Pseudodistomin B led to preliminary structural assignments. However, further investigation and the work of other research groups necessitated a revision of its proposed structure, particularly concerning the position of the conjugated diene within its side chain.

Early structural assignments for this compound relied heavily on established spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) openaccessjournals.comvanderbilt.edunih.gov. NMR spectroscopy provides detailed information about the connectivity of atoms and the electronic environment within a molecule by analyzing the magnetic properties of atomic nuclei openaccessjournals.com. Techniques such as ¹H NMR and ¹³C NMR are crucial for identifying functional groups, carbon-hydrogen frameworks, and the relative stereochemistry of adjacent atoms. Mass spectrometry, on the other hand, determines the molecular weight and provides fragmentation patterns that offer clues about the molecule's substructures openaccessjournals.comvanderbilt.edu. These techniques were instrumental in proposing an initial structure for this compound, which included a conjugated diene system in its side chain.

Subsequent research indicated that the initially proposed position of the conjugated diene in this compound was incorrect. The initial assignment placed the diene at the 3',5'-position clockss.orgresearchgate.net. However, spectral data obtained from synthetic derivatives of this compound did not fully align with the natural product's spectral characteristics clockss.org. This discrepancy prompted a re-evaluation.

The revision was primarily driven by chemical degradation experiments and synthetic correlation studies clockss.orgresearchgate.net. For instance, ozonolysis of the triacetate derivative of natural this compound yielded a specific degradation product. When a synthetic sample, based on a revised structural hypothesis, was subjected to the same ozonolysis, it produced an identical product, thereby confirming the revised structure researchgate.net. This indicated that the conjugated diene was, in fact, located at the 6',8'-position of the side chain clockss.orgresearchgate.netmdpi.com. These findings underscore the iterative nature of natural product structure elucidation, where initial assignments are rigorously tested and refined through complementary analytical and synthetic approaches.

Table 1: Summary of Structural Revision for this compound

| Feature | Initial Proposal | Revised Structure | Supporting Evidence |

| Diene Position | 3',5'-diene | 6',8'-diene | Degradation reactions (e.g., ozonolysis), Synthetic correlation, Comparison of spectral data |

Spectroscopic Evidence for Initial Structure (e.g., NMR, MS)

Determination of Absolute Configuration

Establishing the absolute configuration of this compound, which defines the precise three-dimensional spatial arrangement of its chiral centers, was a critical step in its complete structural characterization. This was achieved through a combination of spectroscopic methods and, crucially, by corroborating these findings with the results of total synthesis.

Spectroscopic techniques play a vital role in determining stereochemistry. X-ray diffraction analysis, particularly of crystalline derivatives, can directly reveal the three-dimensional structure of a molecule, including the absolute configuration of its chiral centers researchgate.netrsc.orgnih.gov. By analyzing the diffraction pattern of a single crystal, scientists can determine the precise arrangement of atoms. In cases where direct X-ray crystallography of the natural product is challenging, derivatives with suitable crystalline properties are synthesized and analyzed researchgate.net.

Chiroptical methods, such as Circular Dichroism (CD) spectroscopy and optical rotation measurements, provide complementary information. CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules, yielding characteristic Cotton effects that can be correlated with specific absolute configurations clockss.orgresearchgate.netresearchgate.netscribd.com. Optical rotation measures the extent to which a chiral compound rotates plane-polarized light, with the sign and magnitude of rotation often being indicative of the absolute configuration. For this compound and related compounds, these methods, along with techniques like Mosher's ester analysis, were employed to assign specific stereochemical descriptors clockss.orgresearchgate.net.

The most definitive confirmation of a natural product's absolute stereochemistry often comes from its total synthesis, particularly when employing asymmetric synthesis strategies. Several research groups have successfully undertaken the total synthesis of this compound or its key derivatives, such as the triacetate clockss.orgnih.govacs.orgthieme-connect.comxmu.edu.cn. These synthetic endeavors, starting from enantiomerically pure building blocks or employing stereoselective reactions, allow for the construction of molecules with a known absolute configuration.

By synthesizing this compound enantioselectively and comparing the physical and spectroscopic properties of the synthetic product with those of the isolated natural compound, researchers can unambiguously confirm the absolute stereochemistry. For instance, the synthesis of optically active pseudodistomin tetrahydroacetate derivatives from chiral starting materials like L-aspartic acid or D-serine provided critical evidence for the piperidine (B6355638) ring's absolute configuration clockss.org. The successful asymmetric total synthesis of related compounds, such as (+)-Pseudodistomin D, has also served to validate the stereochemical assignments within this alkaloid family thieme-connect.com.

Table 2: Key Methods in this compound Elucidation

| Aspect of Elucidation | Techniques Employed | Role in Elucidation |

| Initial Structural Assignment | NMR Spectroscopy, Mass Spectrometry (MS) | Determining molecular formula, connectivity, functional groups, and fragmentation patterns. |

| Structural Revision (Diene Position) | Degradation Reactions (e.g., Ozonolysis), Synthetic Correlation, Spectroscopic Comparison | Confirming positional isomers and validating structural assignments based on chemical transformations and synthetic products. |

| Absolute Stereochemical Assignment | X-ray Diffraction Analysis (of derivatives), Chiroptical Data (CD, Optical Rotation) | Directly determining or inferring the 3D spatial arrangement of atoms and assigning absolute configurations. |

| Stereochemical Confirmation | Asymmetric Total Synthesis | Synthesizing the molecule with a known stereochemistry to match and confirm the natural product's configuration. |

Compound Name List:

this compound

Biosynthetic Hypotheses and Pathways for Pseudodistomin B

Proposed Biogenetic Precursors

The structural features of Pseudodistomin B suggest its origin from well-established biological molecules, primarily those involved in lipid metabolism and amino acid synthesis.

Linkage to Sphingosine (B13886) Derivatives (e.g., D-erythro-sphingosine)

A significant hypothesis regarding the biogenesis of this compound posits a direct link to sphingosine derivatives clockss.orgresearchgate.netresearchgate.netmdpi.com. Sphingosines are a class of amino alcohols that form the backbone of sphingolipids, essential components of cell membranes. Specifically, D-erythro-sphingosine has been identified as a likely precursor due to the congruence of its absolute configurations at certain positions with those found in this compound clockss.org. This suggests that the core piperidine (B6355638) ring and its associated hydroxyl and amino functionalities may originate from the structural framework of sphingosine or closely related molecules. The presence of similar sphingosine-related metabolites in other marine organisms further supports this biogenetic connection researchgate.netmdpi.com.

Involvement of Amino Acids (e.g., D-alanine, D-serine)

The biosynthesis of complex alkaloids often involves the incorporation of amino acids. While direct evidence for specific amino acid precursors in this compound's biosynthesis is less explicit than for sphingosine derivatives, related compounds offer clues. For instance, other amino alcohols isolated from marine sources have been proposed to be biosynthetically derived from D-alanine clockss.org. Furthermore, the total synthesis of Pseudodistomin C, a structural analog, has utilized D-serine as a chiral starting material researchgate.net, indicating that amino acids can serve as foundational building blocks for this class of marine alkaloids. This suggests that specific amino acids might contribute to the nitrogenous heterocyclic core or side chains of this compound.

Enzymatic Transformations and Proposed Intermediates

The detailed enzymatic pathways leading to this compound have not been fully elucidated. However, insights from synthetic chemistry provide a framework for hypothesizing the types of transformations and intermediates involved in its natural production. Synthetic strategies often employ reactions that could be mimicked by biological enzymes.

Key steps in the synthesis of this compound and its derivatives, such as this compound triacetate, highlight transformations that are likely to occur in a biosynthetic context. These include:

Formation of the Piperidine Ring: Synthetic routes often involve Michael addition reactions followed by Dieckmann condensation or similar cyclization strategies to construct the piperidine ring system nih.govacs.orgacs.orgfigshare.comfigshare.com. These steps would likely be catalyzed by enzymes in a biological setting, potentially forming cyclic intermediates.

Stereoselective Hydrogenation: The introduction of stereochemistry, particularly in the piperidine ring, is often achieved through diastereoselective hydrogenation of enol ether intermediates in synthetic pathways nih.govacs.orgacs.orgfigshare.comfigshare.com. Biological systems utilize highly specific enzymes, such as reductases, to achieve similar stereocontrol.

Carbon Chain Elongation and Functionalization: Transformations such as Curtius rearrangement and Julia olefination are employed in synthetic approaches to build the complex side chains of this compound nih.govacs.orgacs.org. These complex chemical reactions suggest that sophisticated enzymatic cascades, involving enzymes like acyltransferases, dehydratases, and isomerases, would be necessary for their biosynthetic counterparts.

While specific intermediates and enzymes remain subjects of further research, the proposed biogenetic origins from sphingosine derivatives and amino acids, combined with the types of chemical transformations observed in synthetic routes, provide a foundation for understanding how this compound is assembled in nature.

Synthetic Methodologies for Pseudodistomin B and Analogues

Synthesis of Pseudodistomin Analogues and Derivatives

Design Principles for Analog Synthesis

The design of analogues for natural products like Pseudodistomin B is typically driven by the desire to understand structure-activity relationships (SAR) and to discover compounds with improved or altered biological properties. General principles guiding such efforts include:

Structure-Activity Relationship (SAR) Exploration: Synthesizing chemically related molecules allows researchers to systematically probe how specific structural modifications influence biological activity. This involves altering functional groups, changing stereochemistry, or modifying the carbon skeleton to identify key pharmacophores. drugdesign.orgrsc.orgchemrxiv.org

Diverted Total Synthesis (DTS): This strategy involves modifying a known total synthesis of a natural product to access analogues. By introducing strategic changes or using different building blocks at key stages of the synthesis, a library of related compounds can be generated. rsc.org

Function-Oriented Synthesis (FOS) and Biology-Oriented Synthesis (BIOS): These approaches focus on synthesizing molecules that mimic specific biological functions or are inspired by biosynthetic pathways, respectively. They aim to create novel scaffolds or to access compounds that might be difficult to obtain through traditional methods. rsc.org

Complexity-to-Diversity (CtD) and Hybrid Molecules: CtD strategies leverage complex natural product scaffolds to generate diverse libraries through late-stage modifications. Hybrid molecules combine structural features from different natural products or known bioactive compounds to create novel entities with potentially synergistic effects. rsc.org

Incorporation of Heteroatoms: In the context of natural product-inspired design, the strategic inclusion of heteroatoms, particularly nitrogen, which is more prevalent in pharmaceuticals than in many natural products, can be a key consideration for enhancing bioactivity or altering physicochemical properties. whiterose.ac.uk

While specific design principles tailored exclusively for this compound analogues are not extensively detailed in the primary literature, these overarching strategies provide a framework for developing new compounds based on its structural class.

Synthetic Routes to Modified Piperidine (B6355638) Alkaloids

The synthesis of this compound and related piperidine alkaloids often relies on established methods for constructing substituted piperidine rings with precise stereochemical control.

One significant contribution to the synthesis of this compound involves the development of a general route to 2,4,5-trisubstituted piperidines from enantiopure β-amino esters. This methodology was successfully applied to the total synthesis of this compound triacetate and Pseudodistomin F. nih.govfigshare.comacs.org The core of this synthetic strategy involves:

Michael Addition: The process begins with the Michael addition of enantiopure β-amino esters to methyl acrylate (B77674).

Dieckmann Condensation and Enol Silylation: Following the Michael addition, a Dieckmann condensation is performed, followed by enol silylation to generate enol ether intermediates.

Diastereoselective Hydrogenation: These enol ethers undergo hydrogenation, typically catalyzed by Raney-Ni under specific pressure and temperature conditions. This step is crucial for establishing the stereochemistry of the piperidine ring, yielding 2,4,5-trisubstituted piperidines with high diastereoselectivity. The stereochemical outcome, whether cis or trans configurations of substituents, is influenced by the presence or absence of protecting groups, such as the N-Boc group. nih.govfigshare.com

Key Transformations: Subsequent transformations to complete the synthesis of this compound triacetate and Pseudodistomin F from key intermediates (e.g., diastereoselective hydrogenation products 9d and 9e) often include reactions such as the Curtius rearrangement and Julia olefination. nih.govacs.org

Another approach reported is a formal asymmetric synthesis of this compound triacetate utilizing N-sulfinyl δ-amino β-ketoester enaminones. This method involves an in situ intramolecular Michael addition followed by a retro-Michael-type elimination, directly yielding enantiopure 2,4,5-trisubstituted piperidines. acs.orgresearchgate.net Additionally, a formal synthesis of (–)-Pseudodistomin B has been achieved through Gold(I)-catalyzed domino catalytic reactions involving Boc-protected homopropargylic alkoxyalkylamines. postech.ac.kr

Key Synthetic Steps in the Total Synthesis of this compound Triacetate

| Step No. | Description of Transformation | Key Reagents/Conditions | Intermediate/Product Class | Citation(s) |

| 1 | Michael addition of enantiopure β-amino esters to methyl acrylate | Enantiopure β-amino esters, methyl acrylate | Adducts | nih.govfigshare.com |

| 2 | Dieckmann condensation and enol silylation | Base (e.g., for condensation), silylating agent | Enol ethers | nih.govfigshare.com |

| 3 | Diastereoselective hydrogenation of enol ethers | Raney-Ni, H₂, 80 atm, 80 °C (for cis products); Other conditions for trans products | 2,4,5-trisubstituted piperidines (with controlled stereochemistry) | nih.govfigshare.comacs.org |

| 4 | Conversion of ester to amine via Curtius rearrangement (e.g., selective protection, ester hydrolysis, carboxyl azide (B81097) formation) | tert-butyldiphenylsilyl chloride (TPS-Cl), NaOH, diphenylphosphoryl azide (DPPA) | Protected β-hydroxy esters, β-hydroxy acids, carboxyl azides | nih.govacs.org |

| 5 | Julia olefination | Specific reagents for Julia olefination (details not provided in snippets) | Modified piperidine derivatives | nih.govacs.org |

| 6 | Final functional group transformations to yield this compound triacetate | Various reagents depending on the specific route | This compound triacetate | nih.govfigshare.comacs.org |

Compound List

this compound

this compound triacetate

Pseudodistomin F

β-amino esters

methyl acrylate

enol ethers

2,4,5-trisubstituted piperidines

N-sulfinyl δ-amino β-ketoester enaminones

Boc-protected homopropargylic alkoxyalkylamines

In Vitro Biological Activities and Molecular Mechanisms of Pseudodistomin B

Cytotoxic Activity in Cell Lines

Pseudodistomin B exhibits significant cytotoxic effects against various cancer cell lines in vitro, demonstrating its potential as an antineoplastic agent.

Antineoplastic Activity Against Murine Leukemia Cells (L1210, L5178Y)

This compound has shown potent antineoplastic activity against murine leukemia cell lines. Studies have reported its efficacy against L1210 cells, with an inhibitory concentration (IC50) of 0.4 µg/mL clockss.orgepdf.pub. Furthermore, this compound demonstrated cytotoxic activity against L5178Y cells, exhibiting an IC50 value of 0.7 µg/mL clockss.orgepdf.pub. These findings highlight its significant potency in inhibiting the proliferation of these specific murine leukemia models.

Activity Against Human Epidermoid Carcinoma KB Cells

Information regarding the specific cytotoxic activity of this compound against human epidermoid carcinoma KB cells was not explicitly detailed in the provided research snippets. While KB cells are mentioned in the context of other cytotoxic compounds mdpi.comnih.govarchive.orgthieme-connect.de, direct experimental data for this compound on this particular cell line is absent from the available texts.

Induction of Cellular Processes (e.g., Apoptosis, Cell Cycle Arrest) in Vitro

This compound has been associated with the induction of cellular processes in vitro semanticscholar.org. However, the specific mechanisms by which it exerts its cytotoxic effects, such as the direct induction of apoptosis or cell cycle arrest in this compound itself, are not detailed in the provided research summaries. While other marine natural products have been investigated for their roles in inducing apoptosis and cell cycle arrest nih.govnih.govfrontiersin.orgmdpi.com, specific experimental findings for this compound in this regard are not presented in the available text. It is noted that Pseudodistomins B–F, as a group, were found to be active in a cell-based assay for DNA damage induction mdpi.com.

Calmodulin Antagonistic Activity

This compound exhibits significant calmodulin antagonistic activity, a property linked to its potential therapeutic applications.

Inhibition of Calmodulin-Activated Brain Phosphodiesterase

This compound functions as a calmodulin antagonist, effectively inhibiting calmodulin-activated brain phosphodiesterase. Research indicates that this compound inhibits this enzyme with an IC50 value of 3 x 10^-5 M clockss.orgepdf.pub. This activity underscores its ability to interfere with calcium-dependent signaling pathways regulated by calmodulin.

Comparative Potency with Known Calmodulin Antagonists (e.g., W-7)

In terms of potency, this compound demonstrates a higher efficacy compared to established calmodulin antagonists. Specifically, it is approximately three times more potent than W-7, a well-known synthetic calmodulin antagonist, in inhibiting calmodulin-activated brain phosphodiesterase clockss.orgepdf.pub. This comparative potency suggests that this compound may offer a more effective means of modulating calmodulin-mediated cellular functions.

Data Tables

Table 1: Cytotoxic Activity of this compound Against Murine Leukemia Cell Lines

| Cell Line | IC50 Value (µg/mL) |

| L1210 | 0.4 |

| L5178Y | 0.7 |

Other Observed Biological Activities (in Vitro)

This compound has been investigated for several biological activities in vitro. Notably, it exhibits cytotoxic effects against various cancer cell lines and possesses calmodulin antagonistic properties.

Antispasmodic Activity

Initial investigations into the bioactivity of extracts from the tunicate Pseudodistoma kanoko revealed a chloroform-soluble fraction with marked antispasmodic activity on isolated guinea-pig ileum. This fraction was found to abolish the contractile responses induced by carbachol (B1668302) and histamine (B1213489) clockss.org. This compound was isolated from this active fraction, suggesting its contribution to this observed antispasmodic effect clockss.org.

Proposed Molecular Mechanisms of Action (in Vitro)

The biological activities of this compound are attributed to its interactions with specific cellular targets, leading to observable downstream cellular effects.

Interaction with Specific Cellular Targets

One of the key molecular targets identified for this compound is calmodulin. This compound, along with Pseudodistomin A, has been shown to inhibit calmodulin-activated brain phosphodiesterase clockss.orgmdpi.comepdf.pub. This inhibition indicates that this compound acts as a calmodulin antagonist, interfering with the function of this crucial calcium-binding protein clockss.orgepdf.pub. Calmodulin plays a vital role in numerous cellular processes, including muscle contraction, cell motility, and signal transduction, by mediating the effects of intracellular calcium clockss.org.

Furthermore, this compound has demonstrated cytotoxic activity against murine leukemia cells, L1210 and L5178Y, in vitro clockss.orgmdpi.comepdf.pub. It has also been reported to be active in a cell-based assay for DNA damage induction, along with other pseudodistomins mdpi.com. While the precise molecular targets responsible for these cytotoxic and DNA-damaging effects are not fully elucidated in the provided literature, these activities suggest interference with cellular proliferation, DNA integrity, or cell survival pathways.

Downstream Cellular Effects

The interaction of this compound with calmodulin leads to downstream cellular effects by modulating calmodulin-dependent signaling pathways. By inhibiting calmodulin-activated phosphodiesterase, this compound can alter the levels of cyclic nucleotides (cAMP and cGMP), which are important second messengers in various cellular signaling cascades clockss.orgepdf.pub. This modulation can impact a wide array of cellular functions, potentially contributing to its observed antispasmodic activity by affecting smooth muscle tone.

The cytotoxic effects observed in vitro suggest that this compound can induce cell death or inhibit cell growth. The mechanism for this cytotoxicity may involve disruption of essential cellular processes, such as cell cycle progression or DNA repair mechanisms, as indicated by its activity in DNA damage induction assays clockss.orgmdpi.comepdf.pub.

Table 1: Cytotoxic Activity of Pseudodistomins A and B Against Murine Leukemia Cells (in vitro)

| Cell Line | Pseudodistomin A IC50 (µg/mL) | This compound IC50 (µg/mL) |

| L1210 | 2.5 | 0.4 |

| L5178Y | 2.4 | 0.7 |

IC50 represents the concentration of the compound required to inhibit 50% of the cell growth or viability.

Compound List:

this compound

Structure Activity Relationship Sar Studies of Pseudodistomin B and Its Analogues

Impact of Side Chain Modifications on Biological Activity

Further exploration of side chain modifications could involve:

Saturation: Complete saturation of the double bonds to explore the impact of rigidity versus flexibility.

Oxidation/Functionalization: Introduction of hydroxyl, carbonyl, or other polar groups to probe interactions with specific binding pockets.

Chain Length Variation: Elongating or shortening the side chain to assess its optimal length for activity.

Isosteric Replacement: Substituting parts of the side chain with bioisosteres to maintain or enhance activity while improving pharmacokinetic properties.

While specific comparative biological data for various side chain modifications of Pseudodistomin B is not extensively detailed in the provided snippets, SAR studies on related natural products often reveal that such alterations can lead to significant changes in potency and selectivity.

Table 1: Illustrative Impact of Side Chain Modifications on Hypothetical Biological Activity

| Modification of Side Chain | Reported/Hypothesized Effect on Activity | Rationale |

| Dienyl group (Original) | Baseline Activity | Natural configuration |

| Hydrogenation (Tetrahydro) | Reduced/Altered Activity | Saturation removes unsaturation, changes flexibility and electronic distribution scispace.com. |

| Complete Saturation | Potentially Altered Activity | Increased flexibility or altered interaction profile. |

| Introduction of Hydroxyl Group | Potentially Increased Activity | Enhanced hydrogen bonding potential with target. |

| Shortening of Side Chain | Potentially Reduced Activity | May disrupt optimal binding if length is critical. |

| Elongation of Side Chain | Potentially Altered Activity | Could improve or reduce binding depending on target pocket dimensions. |

Role of Piperidine (B6355638) Ring Substituents and Stereochemistry

The piperidine ring is a fundamental structural element in this compound and many other bioactive alkaloids. Substituents on this ring, as well as their spatial arrangement (stereochemistry), are critical determinants of biological activity. SAR studies on related piperidine-containing compounds have highlighted the importance of specific stereochemical arrangements. For instance, in some piperidine derivatives, cis-stereochemistry of substituents on the ring has been found to be crucial for optimal activity, often leading to a chair-like conformation that fits specific binding sites researchgate.net.

Table 2: Illustrative Role of Piperidine Ring Substituents and Stereochemistry on Hypothetical Biological Activity

| Piperidine Ring Feature | Modification Example | Reported/Hypothesized Effect on Activity | Rationale |

| Substituent at C2 | Alkyl group | Baseline Activity | Natural configuration |

| Hydroxyl group | Altered Activity | Introduction of polarity, potential for H-bonding. | |

| Halogen | Altered Activity | Modulates lipophilicity and electronic properties. | |

| Stereochemistry at C2/C6 | cis-configuration | High Activity | Favors specific conformation for target binding researchgate.net. |

| trans-configuration | Reduced/No Activity | May not fit the binding site optimally. | |

| Piperidine Ring Substitution | 2,4,5-trisubstituted (cis) | Cytotoxic Activity | As observed in Pseudodistomin C clockss.org. |

| Different substitution pattern | Altered Activity | Changes in functional group placement affect target interaction. |

Influence of Absolute Configuration on Pharmacological Efficacy

Beyond the relative stereochemistry (cis/trans relationships between substituents), the absolute configuration of chiral centers within this compound is paramount for its pharmacological efficacy. Chirality dictates the three-dimensional arrangement of atoms in space, and biological targets, being chiral themselves (e.g., enzymes, receptors), often exhibit stereoselective binding. This means that different enantiomers or diastereomers of a compound can have vastly different biological activities, potencies, or even entirely different pharmacological effects.

Studies on other complex natural products have demonstrated that establishing the absolute configuration is critical for understanding their biological interactions researchgate.net. For this compound, determining the absolute configuration of its chiral centers and synthesizing specific stereoisomers would be essential to identify which configuration confers the desired biological activity. This knowledge guides the development of stereoselective synthetic routes and the design of analogues with enhanced efficacy.

Advanced Spectroscopic Characterization and Analytical Methodologies for Pseudodistomin B Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules, including Pseudodistomin B. researchgate.net A variety of NMR experiments, ranging from simple one-dimensional techniques to complex multi-dimensional analyses, have been instrumental in piecing together its intricate structure.

One-Dimensional NMR (¹H NMR, ¹³C NMR) for Structural Identification

One-dimensional NMR, specifically proton (¹H) and carbon-13 (¹³C) NMR, provides the initial framework for identifying the structural components of this compound. researchgate.net The ¹H NMR spectrum reveals the chemical environment of hydrogen atoms, their multiplicity (splitting patterns), and integration (number of protons). For this compound acetate (B1210297), the ¹H NMR spectrum, though complicated by the presence of two slowly interconverting conformations, provided initial clues to its piperidine (B6355638) core and an alkyl side chain. clockss.org

The ¹³C NMR spectrum complements this by showing the chemical shifts of all carbon atoms, indicating the types of functional groups present (e.g., alkenes, alkanes, carbonyls). researchgate.net Initial structural proposals for Pseudodistomins A and B were primarily based on the assignment of their ¹H and ¹³C NMR spectra. researchgate.net However, the complexity arising from conformational isomers in solution, particularly for the acetate derivatives, often leads to broad signals, making direct assignment challenging without the aid of two-dimensional techniques. clockss.org

Interactive Table: Representative ¹H and ¹³C NMR Data for this compound Acetate

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 2 | 3.03 (m) | 56.4 |

| 3ax | 1.65 (m) | 25.9 |

| 3eq | 2.15 (m) | |

| 4 | 4.78 (m) | 68.2 |

| 5 | 3.85 (m) | 71.5 |

| 6ax | 2.80 (ddd) | 45.9 |

| 6eq | 3.25 (dt) | |

| 1' | 1.55 (m) | 32.7 |

| 2' | 1.30 (m) | 29.5 |

| 3' | 1.30 (m) | 29.5 |

| 4' | 1.30 (m) | 29.5 |

| 5' | 2.07 (q) | 32.5 |

| 6' | 5.65 (dt) | 131.5 |

| 7' | 6.02 (dd) | 128.9 |

| 8' | 6.28 (dd) | 134.8 |

| 9' | 5.75 (dt) | 125.7 |

| 10' | 2.10 (q) | 28.1 |

| 11' | 1.42 (sext) | 22.8 |

| 12' | 0.92 (t) | 13.7 |

| N-Ac | 2.08 (s) | 23.2, 170.1 |

| O-Ac | 2.05 (s) | 21.2, 170.8 |

Note: Data is compiled from published literature and may vary slightly depending on the solvent and experimental conditions. datapdf.com

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To overcome the limitations of 1D NMR, a suite of two-dimensional (2D) NMR experiments is employed to establish the connectivity and relative stereochemistry of this compound.

COSY (Correlation Spectroscopy) : This experiment maps the coupling relationships between protons, typically those separated by two or three bonds. researchgate.net For this compound acetate, ¹H-¹H COSY was crucial in tracing the proton network within the piperidine ring and along the unsaturated side chain, confirming the sequence of methylene (B1212753) and methine groups. clockss.orgdatapdf.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly to the carbons they are attached to. libretexts.org This powerful technique allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, protons. clockss.org In the study of this compound derivatives, HSQC spectra were vital in assigning the carbons of the piperidine ring and the side chain. clockss.orgnumberanalytics.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range couplings between protons and carbons (typically 2-3 bonds), providing critical information for connecting different structural fragments. numberanalytics.com This is particularly useful for identifying quaternary carbons (which have no attached protons) and for linking different spin systems together. numberanalytics.com For this compound, HMBC experiments were key in establishing the connection of the side chain to the C-2 position of the piperidine ring and in determining the positions of the double bonds in the side chain. clockss.org

The combination of these 2D NMR techniques allowed for the detailed construction of the planar structure of this compound acetate. clockss.org

Advanced NMR Experiments for Conformational Analysis

The piperidine ring of this compound can exist in different chair conformations, and the rotation around the amide bond of its acetate derivative adds another layer of complexity. clockss.org Advanced NMR experiments, often coupled with computational modeling, are used to investigate these conformational preferences. auremn.org.brrsc.org

Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) provide information about the spatial proximity of protons. The observation of NOE cross-peaks between specific protons can help determine their relative orientation (e.g., axial vs. equatorial) in the piperidine ring. For the tetrahydroacetate derivative of this compound, NOE data was used to determine the relative stereochemistry of the chiral centers at C-2, C-4, and C-5. clockss.org These experiments can also help to define the preferred conformation of the molecule in solution. copernicus.org

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique that provides information about the mass, and thus the molecular formula, of a compound. vanderbilt.edu It is also used to gain structural insights through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. algimed.com This precision allows for the determination of the elemental composition of the molecule, distinguishing between compounds that may have the same nominal mass but different molecular formulas. vanderbilt.edu For novel natural products like this compound, HRMS is the definitive method for establishing the molecular formula, a critical first step in structure elucidation. nih.gov

Tandem Mass Spectrometry for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically where a precursor ion is selected, fragmented, and then the fragment ions are analyzed. wikipedia.org The fragmentation of a molecule is not random; it occurs at weaker bonds and results in characteristic patterns that can provide valuable structural information. wikipedia.org By analyzing the fragmentation pathways of this compound, researchers can deduce the connectivity of its structural components, corroborating the findings from NMR spectroscopy. This technique is particularly useful for confirming the structure of the side chain and the substitution pattern on the piperidine ring. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques used to identify the functional groups and conjugated systems within this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of atoms and chemical bonds within a molecule. libretexts.org Different functional groups absorb infrared radiation at characteristic frequencies, providing a molecular fingerprint. The IR spectrum of this compound and its analogs reveals key structural features. For instance, the presence of hydroxyl (-OH) and amine (N-H) groups is indicated by broad absorption bands in the high-frequency region of the spectrum. The stretching vibrations of carbon-carbon double bonds (C=C) within the side chain also produce characteristic peaks. vscht.czlibretexts.org

Table 1: Characteristic IR Absorption Bands for Pseudodistomin Alkaloids

| Functional Group | Approximate Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| O-H, N-H | 3400-3200 (broad) | Stretching |

| C-H (sp²) | 3100-3000 | Stretching |

| C-H (sp³) | 3000-2850 | Stretching |

This table provides generalized data based on typical IR spectra of similar compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. msu.eduwikipedia.orgmt.com The conjugated diene system in the side chain of this compound is a chromophore that absorbs UV light at a specific wavelength. The UV spectra of this compound and its related compounds, such as Pseudodistomin F, are noted to be similar, indicating a shared chromophoric structure. acs.org This technique is valuable for confirming the presence of the conjugated system and can also be used for quantitative analysis based on the Beer-Lambert law. wikipedia.org

X-ray Crystallography for Solid-State Structure Determination (on derivatives)

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govlibretexts.org While obtaining suitable crystals of natural this compound for X-ray analysis can be challenging, researchers have successfully used this method on its derivatives to confirm its relative and absolute stereochemistry.

The process involves irradiating a single crystal of a this compound derivative with an X-ray beam. nih.gov The resulting diffraction pattern is used to calculate an electron density map, from which the positions of the individual atoms can be determined. nih.govutah.edu This has been instrumental in unambiguously establishing the stereochemical configuration of the chiral centers within the piperidine ring of the pseudodistomins. For example, the absolute configurations of pseudodistomins A and B were confirmed through the synthesis and crystallographic analysis of a derivative.

Chromatographic Techniques for Isolation and Purity Assessment (e.g., HPLC)

Chromatographic techniques are indispensable for the isolation of this compound from its natural source and for the assessment of its purity. iarc.frrsc.org High-Performance Liquid Chromatography (HPLC) is a key method employed in this process.

Isolation: The initial extraction of this compound from the tunicate Pseudodistoma kanoko involves solvent partitioning followed by multiple chromatographic steps. clockss.org Bioassay-guided fractionation often directs the isolation process. acs.org Column chromatography using silica (B1680970) gel, Sephadex LH-20, and reversed-phase materials is commonly used for preliminary separation. clockss.orgbioline.org.br

Final purification to obtain pure this compound is typically achieved using reversed-phase HPLC (RP-HPLC). clockss.org This technique separates compounds based on their hydrophobicity. A common setup involves a Develosil ODS-5 column with a mobile phase consisting of an acetonitrile/water mixture containing a small percentage of trifluoroacetic acid (TFA). clockss.org The TFA acts as an ion-pairing agent to improve peak shape and resolution. hplc.eu

Purity Assessment: The purity of isolated this compound is crucial for accurate biological and pharmacological studies. HPLC is also the primary method for assessing purity. researchgate.netpfigueiredo.org A highly pure sample will ideally show a single, sharp peak in the HPLC chromatogram under various conditions. By integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks, the percentage purity can be determined.

Table 2: Typical HPLC Conditions for this compound Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-phase (e.g., Develosil ODS-5, YMC-Pack AM) clockss.org |

| Mobile Phase | Acetonitrile (MeCN) and water with 0.1-0.2% Trifluoroacetic Acid (TFA) clockss.org |

| Elution | Isocratic or gradient elution |

| Detection | UV detector chromatographyonline.com |

This table summarizes typical conditions reported in the literature for the separation of pseudodistomins.

Future Perspectives in Pseudodistomin B Research

Elucidation of Detailed Molecular Mechanisms

A critical step in advancing any natural product towards potential therapeutic use is the comprehensive understanding of its molecular mechanisms of action nih.govnih.gov. For Pseudodistomin B, future research must focus on identifying its specific protein targets and the biochemical pathways it modulates within biological systems. This involves employing advanced techniques in chemical biology and drug discovery, such as target deconvolution, which aims to pinpoint the molecular interactions responsible for observed biological effects pelagobio.com.

Methodologies such as direct biochemical assays, genetic interaction studies, and computational inference are essential for unraveling these mechanisms nih.govnih.gov. Understanding how this compound interacts at a molecular level will not only validate its biological activity but also provide crucial information for medicinal chemistry efforts, including the characterization of on-target and off-target effects nih.govnih.govpelagobio.com. While specific molecular mechanisms for this compound are not extensively detailed in current literature, this remains a vital area for future investigation, potentially building upon the general importance of such studies in drug discovery nih.gov.

Rational Design and Synthesis of Novel Analogues with Enhanced Specificity

The achievement of total synthesis for this compound semanticscholar.org lays a robust foundation for the rational design and synthesis of novel analogues. Structure-Activity Relationship (SAR) studies are paramount in this endeavor, as they establish the correlation between a molecule's chemical structure and its biological activity collaborativedrug.comnih.govwhiterose.ac.uk. By systematically modifying the this compound scaffold, researchers can aim to enhance its potency, improve its specificity towards particular biological targets, and optimize other pharmacokinetic properties collaborativedrug.comnih.govwhiterose.ac.uk.

Future research should involve exploring variations in the piperidine (B6355638) ring and its associated side chains, as indicated by previous structural revisions nih.gov. Strategies such as fragment-based design or the creation of "pseudo-natural products" by combining elements of known bioactive molecules could also lead to compounds with novel scaffolds and unexpected bioactivities rsc.org. The goal is to develop derivatives that retain or amplify the desired biological effects while minimizing potential off-target interactions, thereby increasing therapeutic efficacy and safety profiles nih.govresearchgate.net.

Exploration of New Biological Targets and Activities

This compound belongs to a class of compounds, marine alkaloids, known for their diverse pharmacological properties, including potential anticancer and antiviral activities nih.gov. Related compounds, such as Pseudodistomin C, have been identified as cytotoxic ufl.edu, suggesting that this compound itself may possess cytotoxic or other significant biological effects warranting further investigation.

Future research should involve comprehensive screening of this compound against a broad panel of biological targets and cellular assays. This systematic exploration could uncover novel therapeutic applications or identify previously unrecognized biological activities rsc.orgresearchgate.net. Given the rich chemical diversity found in marine ascidians, which are known sources of cytotoxic and other bioactive metabolites ufl.edu, this compound represents a promising lead for discovering new biological targets and modes of action. Employing phenotypic screening platforms and advanced analytical techniques can facilitate the identification of these new activities and targets, potentially leading to the development of new therapeutic agents.

Q & A

Q. What are the primary natural sources of Pseudodistomin B, and how is it isolated for laboratory studies?

this compound is isolated from marine tunicates, specifically Pseudodistoma kanokoby . Isolation involves solvent extraction (e.g., methanol/dichloromethane), followed by chromatographic techniques like HPLC or flash column chromatography. Researchers must validate purity using NMR and mass spectrometry, referencing protocols for alkaloid isolation .

Q. What spectroscopic methods are critical for characterizing this compound’s structure?

Key methods include:

- 1D/2D NMR (e.g., COSY, HMBC) to resolve the piperidine ring and tridecadienyl side chain .

- High-resolution mass spectrometry (HRMS) to confirm molecular formula.

- Optical rotation to assess chirality, critical for distinguishing it from analogs like Pseudodistomin C . Comparative analysis with synthetic standards (e.g., enantiomerically pure samples) is recommended to avoid structural misassignment .

Q. How do researchers design bioactivity assays for this compound?

Assays typically focus on cytotoxicity (e.g., against cancer cell lines) or antimicrobial activity. Methodological steps include:

- Dose-response curves (IC₅₀ calculations) using MTT or resazurin assays.

- Control groups (e.g., untreated cells, reference drugs like doxorubicin).

- Mechanistic studies (e.g., apoptosis via flow cytometry) to validate specificity .

Advanced Research Questions

Q. How can contradictions in NMR data between synthetic and natural this compound be resolved?

Discrepancies often arise from stereochemical misassignments or solvent effects. Strategies include:

- Comparative analysis of coupling constants (e.g., -values for diene configurations) .

- Computational modeling (DFT calculations) to predict NMR chemical shifts .

- Crystallography (if crystals are obtainable) for absolute configuration confirmation . Example: The original structure of this compound was revised after synthetic studies revealed errors in stereochemical assignments .

Q. What experimental approaches optimize the asymmetric synthesis of this compound?

Key challenges involve stereochemical control at C(2), C(5), and C(6). Advanced methodologies include:

- Chiral auxiliaries (e.g., (S)-N-allyl-N-(α-methyl-p-methoxybenzyl)amide) for conjugate addition .

- Iodolactonization to establish the piperidine ring stereocenters .

- Decarboxylative coupling for side-chain elongation, requiring strict anhydrous conditions . A table summarizing synthetic yields and enantiomeric excess (%ee) is critical for reproducibility (Table 1):

| Step | Yield (%) | %ee | Reference |

|---|---|---|---|

| Conjugate addition | 72 | 98 | |

| Iodolactonization | 65 | 95 | |

| Side-chain elongation | 58 | 90 |

Q. How should researchers address conflicting bioactivity data across studies?

Variations may stem from differences in cell lines, assay conditions, or compound purity. Mitigation strategies:

Q. What frameworks guide hypothesis formulation for this compound’s mechanism of action?

Use PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria . Example hypothesis:

- P : Human leukemia cells (HL-60).

- I : this compound treatment.

- C : Untreated cells vs. Pseudodistomin A.

- O : Apoptosis induction via caspase-3 activation .

Methodological Best Practices

- Data validation : Replicate experiments across independent labs to confirm bioactivity and synthesis pathways .

- Ethical reporting : Disclose negative results (e.g., lack of activity in certain assays) to avoid publication bias .

- Interdisciplinary collaboration : Combine synthetic chemistry, computational modeling, and pharmacology to address complex questions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.